molecular formula C7H12ClF2NO2 B1404039 4,4-Difluor-3,3-dimethylpyrrolidin-2-carbonsäure-Hydrochlorid CAS No. 1408076-44-7

4,4-Difluor-3,3-dimethylpyrrolidin-2-carbonsäure-Hydrochlorid

Katalognummer: B1404039
CAS-Nummer: 1408076-44-7
Molekulargewicht: 215.62 g/mol
InChI-Schlüssel: JKUBNVCKITZURN-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative. This compound is known for its unique structural features, which include two fluorine atoms and a carboxylic acid group attached to a pyrrolidine ring. The presence of fluorine atoms often imparts distinct chemical and biological properties to the molecule, making it a valuable compound in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dipeptidyl peptidase-4 (DPP-4).

    Medicine: Explored for its potential therapeutic applications, including as a component in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the reaction of 3,3-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various fluorinated derivatives can be formed.

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or amines.

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a potential DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels. The fluorine atoms enhance the binding affinity and specificity of the compound to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride
  • 4,4-Difluoro-3,3-dimethylpyrrolidine
  • 4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid

Uniqueness

4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both fluorine atoms and a carboxylic acid group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound in various research applications, particularly in the development of fluorinated pharmaceuticals and enzyme inhibitors.

Eigenschaften

CAS-Nummer

1408076-44-7

Molekularformel

C7H12ClF2NO2

Molekulargewicht

215.62 g/mol

IUPAC-Name

(2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11F2NO2.ClH/c1-6(2)4(5(11)12)10-3-7(6,8)9;/h4,10H,3H2,1-2H3,(H,11,12);1H/t4-;/m1./s1

InChI-Schlüssel

JKUBNVCKITZURN-PGMHMLKASA-N

SMILES

CC1(C(NCC1(F)F)C(=O)O)C.Cl

Isomerische SMILES

CC1([C@H](NCC1(F)F)C(=O)O)C.Cl

Kanonische SMILES

CC1(C(NCC1(F)F)C(=O)O)C.Cl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.